molecular formula C14H18N2O2 B1274891 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione CAS No. 61344-30-7

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1274891
CAS No.: 61344-30-7
M. Wt: 246.3 g/mol
InChI Key: JKYLQCKSQSXCHN-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a tert-butylphenyl group and a methyl group attached to the imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-tert-butylbenzaldehyde with methylamine and glyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Condensation Reaction: 4-tert-butylbenzaldehyde reacts with methylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with glyoxal to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized imidazolidine derivatives.

    Reduction: Reduced imidazolidine compounds.

    Substitution: Substituted tert-butylphenyl derivatives.

Scientific Research Applications

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-5-methylimidazolidine-2,4-dione: Lacks the tert-butyl group, resulting in different chemical properties.

    5-(4-Methylphenyl)-5-methylimidazolidine-2,4-dione: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

Uniqueness

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity. This structural feature can enhance the compound’s stability and selectivity in various reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYLQCKSQSXCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395462
Record name 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61344-30-7
Record name 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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